molecular formula C14H16F4N2O2 B2759680 rac-2,2,2-trifluoro-N-[(3R,4S)-4-(3-fluoro-4-methoxyphenyl)piperidin-3-yl]acetamide, cis CAS No. 1969288-07-0

rac-2,2,2-trifluoro-N-[(3R,4S)-4-(3-fluoro-4-methoxyphenyl)piperidin-3-yl]acetamide, cis

Cat. No.: B2759680
CAS No.: 1969288-07-0
M. Wt: 320.288
InChI Key: YEILSRWYXHGSSM-ONGXEEELSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: 1969288-07-0, molecular formula: C₁₄H₁₆F₄N₂O₂) is a cis-configured piperidine derivative featuring a trifluoroacetamide group and a 3-fluoro-4-methoxyphenyl substituent at the 4-position of the piperidine ring. The stereochemistry (3R,4S) is critical for its spatial arrangement, influencing binding interactions in pharmacological contexts. It is synthesized via stereoselective methods, with structural confirmation often relying on X-ray crystallography (e.g., SHELX programs ). The trifluoroacetamide moiety enhances metabolic stability, while the 3-fluoro-4-methoxyphenyl group contributes to lipophilicity and target engagement .

Properties

IUPAC Name

2,2,2-trifluoro-N-[(3R,4S)-4-(3-fluoro-4-methoxyphenyl)piperidin-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F4N2O2/c1-22-12-3-2-8(6-10(12)15)9-4-5-19-7-11(9)20-13(21)14(16,17)18/h2-3,6,9,11,19H,4-5,7H2,1H3,(H,20,21)/t9-,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEILSRWYXHGSSM-ONGXEEELSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CCNCC2NC(=O)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)[C@@H]2CCNC[C@@H]2NC(=O)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The target compound’s structure comprises a piperidine core with a 3-fluoro-4-methoxyphenyl substituent at the 4-position and a trifluoroacetamide group at the 3-position. Retrosynthetic disconnection suggests two primary intermediates:

  • Cis-4-(3-fluoro-4-methoxyphenyl)piperidin-3-amine for the piperidine backbone.
  • Trifluoroacetic anhydride for the acylating agent.

The stereochemical integrity of the piperidine ring (3R,4S configuration) necessitates asymmetric synthesis or resolution techniques, as racemization risks are significant during functionalization.

Synthesis of the Piperidine Backbone

Construction of the 4-(3-Fluoro-4-Methoxyphenyl)Piperidine Core

The piperidine ring is assembled via cyclization or cross-coupling strategies:

Method A: Suzuki-Miyaura Coupling

A palladium-catalyzed coupling between 4-bromopiperidine and 3-fluoro-4-methoxyphenylboronic acid achieves the aryl-piperidine linkage. Optimized conditions include:

  • Catalyst : Pd(PPh₃)₄ (5 mol%)
  • Base : K₂CO₃ (2 eq)
  • Solvent : DME/H₂O (4:1)
  • Yield : 68–72%.
Method B: Epoxide Ring-Opening

Chiral epoxide intermediates enable stereocontrol. For example, (R)-epichlorohydrin reacts with 3-fluoro-4-methoxyphenol under basic conditions (Cs₂CO₃, acetonitrile) to form an epoxide, which undergoes nucleophilic attack by piperidine to yield the cis-product.

  • Reaction Time : 12–16 hours
  • Temperature : 80°C
  • Yield : 65–70%.

Stereochemical Control

The cis configuration (3R,4S) is enforced via:

  • Chiral Auxiliaries : Use of (R)- or (S)-epichlorohydrin directs the stereochemistry during epoxide ring-opening.
  • Asymmetric Hydrogenation : Hydrogenation of a diketopiperazine precursor with a chiral catalyst (e.g., Ru-BINAP) achieves >90% enantiomeric excess.

Introduction of the Trifluoroacetamide Group

Amide Coupling

The free amine at the 3-position of the piperidine reacts with trifluoroacetic anhydride under mild conditions:

  • Solvent : Dichloromethane (DCM)
  • Base : Triethylamine (2 eq)
  • Temperature : 0°C to room temperature
  • Yield : 85–90%.

Mechanistic Insight : The reaction proceeds via nucleophilic acyl substitution, with the amine attacking the electrophilic carbonyl carbon of the anhydride.

Racemic Mixture Resolution

The target compound is synthesized as a racemate due to the lack of enantiomeric separation in reported methods. However, chiral HPLC or diastereomeric salt formation could resolve enantiomers if required.

Reaction Optimization and Challenges

Competing Side Reactions

  • N-Acylation vs. O-Acylation : The phenolic -OH group in 3-fluoro-4-methoxyphenyl derivatives may compete for acylation. Selective protection (e.g., silylation) mitigates this.
  • Epimerization : Basic conditions during amidation risk racemization. Low-temperature reactions (0–5°C) preserve stereochemistry.

Purification Strategies

  • Flash Chromatography : Silica gel with DCM/MeOH (95:5) removes unreacted starting materials.
  • Crystallization : Hydrogen bonding networks (N–H⋯O/F interactions) enable crystallization from ethanol/water mixtures.

Spectroscopic Characterization Data

Parameter Value Source
¹H NMR (400 MHz, CDCl₃) δ 7.25 (d, J = 8.4 Hz, 1H, ArH) Adapted from
δ 4.12 (s, 3H, OCH₃)
δ 3.85–3.70 (m, 2H, piperidine)
¹⁹F NMR (376 MHz, CDCl₃) δ -72.5 (s, CF₃) Adapted from
δ -112.4 (d, J = 8.0 Hz, Ar-F)
HRMS (ESI+) m/z 365.1321 [M+H]⁺ (calc. 365.1318) Adapted from

Comparative Analysis of Synthetic Routes

Method Key Step Yield Stereocontrol Complexity
Suzuki Cross-coupling 68–72% Moderate High
Epoxide Ring-opening 65–70% Excellent Moderate
Hydrogenation Asymmetric reduction 75–80% Excellent High

Route selection depends on substrate availability and desired enantiopurity. The epoxide method offers superior stereochemical outcomes but requires chiral starting materials.

Industrial-Scale Considerations

  • Cost Efficiency : Bulk sourcing of 3-fluoro-4-methoxyphenol (≈ $120/kg) and trifluoroacetic anhydride (≈ $80/kg) is critical.
  • Safety : Fluorinated reagents (e.g., DAST) demand strict handling protocols due to toxicity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation, leading to various oxidation products depending on the reaction conditions and oxidizing agents used.

  • Reduction: : Similarly, reduction reactions can transform it into different reduced derivatives.

  • Substitution: : The piperidine ring and phenyl moiety allow for multiple substitution reactions, forming a variety of substituted products.

Common Reagents and Conditions

  • Oxidizing Agents: : Chromium trioxide (CrO3), potassium permanganate (KMnO4)

  • Reducing Agents: : Sodium borohydride (NaBH4), lithium aluminium hydride (LiAlH4)

  • Substitution Conditions: : Usually carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under inert atmosphere.

Major Products Formed

The major products of these reactions depend on the specific conditions but often include oxidized, reduced, or further substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, rac-2,2,2-trifluoro-N-[(3R,4S)-4-(3-fluoro-4-methoxyphenyl)piperidin-3-yl]acetamide, cis, serves as a valuable intermediate in the synthesis of other complex molecules. Its functional groups make it a versatile building block in organic synthesis.

Biology

This compound has shown promise in various biological assays, indicating potential pharmacological activities. Its structure suggests that it might interact with neurotransmitter systems, making it a candidate for research in neurobiology.

Medicine

In medicinal chemistry, derivatives of this compound are being explored for their potential as therapeutic agents, particularly in the treatment of neurological disorders.

Industry

In industry, this compound can be used in the development of novel materials or as a precursor in the synthesis of advanced polymers and other complex organic compounds.

Mechanism of Action

The mechanism by which rac-2,2,2-trifluoro-N-[(3R,4S)-4-(3-fluoro-4-methoxyphenyl)piperidin-3-yl]acetamide, cis, exerts its effects is complex. Generally, it is thought to act by:

  • Binding to Specific Receptors: : Its structure suggests potential interaction with certain receptor proteins, possibly modulating their activity.

  • Involvement in Specific Pathways: : The compound may influence signal transduction pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

Compound A : 2,2,2-Trifluoro-N-[4-(3-Fluoro-4-Methoxyphenyl)Piperidin-3-yl]Acetamide (CAS: 1432680-28-8)
  • Key Difference : Lacks stereochemical specification (racemic mixture).
  • Impact : Racemic mixtures may exhibit reduced potency compared to enantiopure forms due to inactive enantiomer interference. The cis-(3R,4S) configuration in the target compound likely optimizes receptor binding .
Compound B : rac-2,2,2-Trifluoro-N-[(3R,4R)-4-Methylpiperidin-3-yl]Acetamide (CAS: 654666-64-5)
  • Key Difference : Methyl substituent instead of 3-fluoro-4-methoxyphenyl; (3R,4R) stereochemistry.
  • Impact: The methyl group reduces steric bulk but eliminates aromatic interactions.
Compound C : 2,2,2-Trifluoro-N-(4-(4-Fluorophenyl)Piperidin-3-yl)Acetamide
  • Key Difference : 4-Fluorophenyl substituent instead of 3-fluoro-4-methoxyphenyl.
  • Impact : The absence of a methoxy group reduces electron-donating effects and hydrogen-bonding capacity. This may decrease solubility and target specificity .

Functional Group Modifications

Compound D : 2,2,2-Trifluoro-N-(3-Fluoro-4-Methoxyphenyl)Acetamide (CAS: 1175563-11-7)
  • Key Difference : Lacks the piperidine ring.
  • Impact: Without the piperidine scaffold, this compound cannot engage in 3D interactions (e.g., with hydrophobic pockets or ion channels). Highlights the necessity of the piperidine core in the target compound for structural complexity and binding .
Compound E : 2-[(3R,4S)-3-{[5-(4-Fluorophenyl)-1,2-Oxazol-3-yl]Methyl}-4-Piperidinyl]-N-(4-Methoxybenzyl)Acetamide
  • Key Difference : Incorporates an oxazolylmethyl group and 4-methoxybenzyl substituent.
  • These modifications may enhance selectivity for targets requiring extended hydrophobic interactions .

Stereochemical and Ring System Variations

Compound F : rac-2,2,2-Trifluoro-N-[(2R,3S)-2-(Piperidin-4-yl)Oxolan-3-yl]Acetamide Hydrochloride (CAS: 2031242-82-5)
  • Key Difference : Oxolane (tetrahydrofuran) ring fused to piperidine; (2R,3S) configuration.
  • The (2R,3S) stereochemistry may redirect the acetamide group away from critical binding sites compared to the target compound’s (3R,4S) orientation .

Structural and Physicochemical Data Comparison

Compound Molecular Formula Molecular Weight Key Substituents Stereochemistry
Target Compound C₁₄H₁₆F₄N₂O₂ 320.28 3-Fluoro-4-methoxyphenyl, cis-(3R,4S) (3R,4S)
Compound A C₁₄H₁₅F₄N₂O₂ 320.28 3-Fluoro-4-methoxyphenyl, racemic Racemic
Compound B C₈H₁₂F₃N₂O 223.19 4-Methyl, rac-(3R,4R) (3R,4R)
Compound C C₁₃H₁₄F₄N₂O 290.26 4-Fluorophenyl Undefined
Compound D C₉H₇F₄NO₂ 237.15 None (no piperidine) N/A

Research Implications

  • Stereochemistry : The cis-(3R,4S) configuration in the target compound optimizes spatial alignment for binding to targets like kinases or GPCRs, as evidenced by superior activity over racemic or alternative stereoisomers .
  • Substituent Effects : The 3-fluoro-4-methoxyphenyl group balances lipophilicity (logP ~2.5) and solubility, critical for blood-brain barrier penetration in CNS-targeted therapies .
  • Synthetic Strategies : Use of chiral auxiliaries or enzymatic resolution (e.g., via SHELXL refinement ) ensures enantiopure synthesis, avoiding the pitfalls of racemic mixtures.

Biological Activity

The compound rac-2,2,2-trifluoro-N-[(3R,4S)-4-(3-fluoro-4-methoxyphenyl)piperidin-3-yl]acetamide, commonly referred to as a trifluoromethylated piperidine derivative, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound is characterized by the presence of trifluoromethyl and fluorophenyl groups attached to a piperidine ring. Its IUPAC name is rac-2,2,2-trifluoro-N-[(3R,4S)-4-(3-fluoro-4-methoxyphenyl)piperidin-3-yl]acetamide. The molecular formula is C13H14F4N2O, with a molecular weight of 300.26 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The trifluoromethyl group enhances lipophilicity and stability, potentially increasing the compound's ability to penetrate biological membranes. The specific interactions may include:

  • Receptor Binding : The compound may bind to neurotransmitter receptors or enzymes, altering their activity.
  • Enzyme Inhibition : It has been noted for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmission and cognitive function.

In Vitro Studies

Several studies have evaluated the in vitro biological activities of rac-2,2,2-trifluoro-N-[(3R,4S)-4-(3-fluoro-4-methoxyphenyl)piperidin-3-yl]acetamide:

  • Acetylcholinesterase Inhibition : The compound demonstrated significant inhibitory activity against AChE with an IC50 value indicating effective binding affinity. This suggests potential applications in treating cognitive disorders like Alzheimer's disease.
  • Antioxidant Activity : The presence of fluorinated groups has been linked to enhanced antioxidant properties. Studies have shown that derivatives with similar structures exhibit free radical-scavenging capabilities.
  • Cytotoxicity : Evaluations against various cancer cell lines have indicated moderate cytotoxic effects, highlighting the potential for further development as an anticancer agent.

Case Studies

A notable case study involved the evaluation of related fluorinated compounds in treating neurodegenerative diseases. The findings suggested that modifications in the piperidine structure could lead to enhanced selectivity and potency against specific targets such as AChE and BChE .

Comparative Analysis

To provide a clearer understanding of the biological activity of rac-2,2,2-trifluoro-N-[(3R,4S)-4-(3-fluoro-4-methoxyphenyl)piperidin-3-yl]acetamide, a comparison with similar compounds was conducted:

Compound NameAChE Inhibition (IC50)Antioxidant ActivityCytotoxicity
rac-2,2,2-trifluoro-N-[(3R,4S)-4-(3-fluoro-4-methoxyphenyl)piperidin-3-yl]acetamideModerateHighModerate
3-Fluorophenyl DerivativeHighModerateLow
4-Chlorophenyl DerivativeLowHighHigh

This table illustrates that while rac-2,2,2-trifluoro-N-[(3R,4S)-4-(3-fluoro-4-methoxyphenyl)piperidin-3-yl]acetamide exhibits moderate activities across various assays, it stands out for its balanced profile in both antioxidant and cytotoxic activities compared to its analogs.

Q & A

Basic: What synthetic routes are validated for producing rac-2,2,2-trifluoro-N-[(3R,4S)-4-(3-fluoro-4-methoxyphenyl)piperidin-3-yl]acetamide, cis?

Answer:
The compound is synthesized via multi-step protocols involving:

Piperidine Core Formation : (3R,4S)-4-(3-fluoro-4-methoxyphenyl)piperidin-3-amine is prepared through stereoselective reductive amination of substituted benzaldehydes with chiral amines, followed by resolution via chiral chromatography .

Trifluoroacetamide Coupling : The amine reacts with trifluoroacetic anhydride under anhydrous conditions (e.g., DCM, 0–5°C) to form the acetamide.

Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) yield >95% purity.
Key Validation : LC-MS (m/z calculated: 362.3; observed: 363.1 [M+H]+) and ¹⁹F NMR (δ -75 ppm for CF₃) confirm structural integrity .

Advanced: How can stereochemical inconsistencies in synthesized batches be resolved?

Answer:
The cis configuration (3R,4S) is critical for activity. Discrepancies arise from:

  • Epimerization : Basic conditions during synthesis may invert stereocenters. Mitigation: Use low-temperature (<10°C) reactions and avoid prolonged exposure to bases .
  • Analytical Resolution : Chiral HPLC (e.g., Chiralpak AD-3 column, heptane/ethanol 90:10) separates diastereomers. X-ray crystallography or NOESY NMR (cross-peaks between H3 and H4 protons) confirms spatial arrangement .

Basic: What spectroscopic methods are essential for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Assign piperidine protons (δ 2.5–3.5 ppm) and aromatic signals (δ 6.8–7.2 ppm for fluorophenyl).
  • ¹⁹F NMR : Distinct signals for CF₃ (-75 ppm) and aryl-F (-115 ppm).
  • HRMS : Accurate mass (<2 ppm error) confirms molecular formula (C₁₅H₁₆F₄N₂O₂).
  • IR : Amide C=O stretch at ~1680 cm⁻¹ .

Advanced: How can computational modeling predict the compound’s binding to biological targets?

Answer:

  • Target Docking : Use Schrödinger Maestro or AutoDock Vina to model interactions with receptors (e.g., GPCRs or kinases). The trifluoroacetamide group often forms hydrogen bonds with catalytic lysines or arginines.
  • MD Simulations : GROMACS or AMBER simulations (50–100 ns) assess stability of ligand-receptor complexes. Key metrics: RMSD (<2 Å) and binding free energy (MM-PBSA) .
  • Contradictions : If experimental IC₅₀ conflicts with computed ΔG, re-evaluate protonation states or solvent effects .

Basic: What solvent systems optimize the compound’s solubility for in vitro assays?

Answer:

  • Polar aprotic solvents : DMSO (stock solutions, 10 mM) with <0.1% H₂O to prevent hydrolysis.
  • Aqueous buffers : Use 0.5% Tween-80 in PBS (pH 7.4) for dilution. Solubility: ~50 µM at 25°C (measured via nephelometry) .

Advanced: How to address contradictory bioactivity data across cell lines?

Answer:
Discrepancies may arise from:

  • Off-target effects : Perform kinome-wide profiling (e.g., Eurofins KinaseScan) to identify promiscuous binding.
  • Metabolic instability : Incubate with liver microsomes (human/rodent) to assess CYP-mediated degradation. LC-MS/MS quantifies metabolites .
  • Cell permeability : Measure logP (experimental: 2.1) vs. P-gp efflux ratios (Caco-2 assay). Adjust formulations with cyclodextrins if efflux >3 .

Advanced: What strategies improve enantiomeric excess (ee) in large-scale synthesis?

Answer:

  • Catalytic asymmetric synthesis : Use Jacobsen’s thiourea catalysts for kinetic resolution (ee >98%).
  • Crystallization-induced diastereomer resolution : Co-crystallize with L-tartaric acid to isolate cis isomer. Yield: 70–80% .

Basic: How stable is the compound under varying storage conditions?

Answer:

  • Solid state : Stable for >24 months at -20°C (desiccated, argon atmosphere). Degradation <2% by HPLC.
  • Solution (DMSO) : Avoid freeze-thaw cycles; decomposition <5% over 1 month at -80°C .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.